
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is a compound that features the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The Fmoc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in organic synthesis .
Mécanisme D'action
Target of Action
It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, possess eminent self-assembly features .
Mode of Action
The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This suggests that it may interact with its targets by associating with them and promoting their assembly into larger structures.
Biochemical Pathways
The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may play a role in the formation of functional materials .
Result of Action
Fmoc-modified amino acids and short peptides have shown potential for applications due to their self-assembly features .
Analyse Biochimique
Biochemical Properties
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is known to interact with various biomolecules. The Fmoc group in the compound can promote the association of building blocks, making it a potential candidate for applications in bio-templating, drug delivery, and catalytic processes .
Cellular Effects
It is known that the compound’s inherent hydrophobicity and aromaticity can influence cell function .
Molecular Mechanism
It is known that the compound can interact with biomolecules and potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has self-assembly features, which could potentially influence its stability and degradation over time .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound’s inherent hydrophobicity and aromaticity could potentially influence its localization or accumulation .
Subcellular Localization
It is known that the compound’s inherent hydrophobicity and aromaticity could potentially influence its activity or function within specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol typically involves the reaction of 9-fluorenylmethyl chloroformate with 2-(ethylamino)ethanol. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols or amines .
Applications De Recherche Scientifique
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-2-(ethylamino)ethanol: Another protecting group used in peptide synthesis, known for its stability under acidic conditions.
N-(Benzyloxycarbonyl)-2-(ethylamino)ethanol: Similar to the Fmoc group but with different stability and removal conditions.
Uniqueness
N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino acids are crucial .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZDNFDPUUNAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


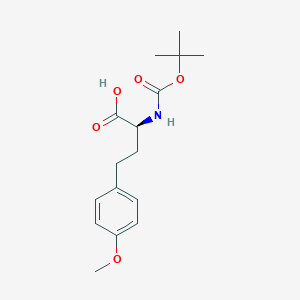
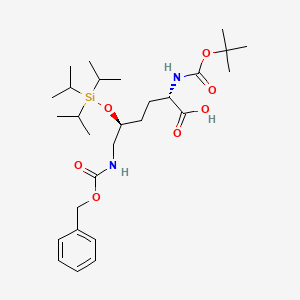
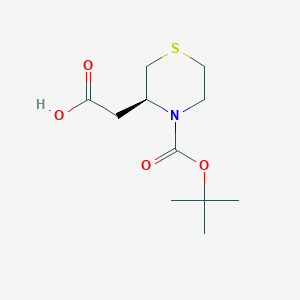

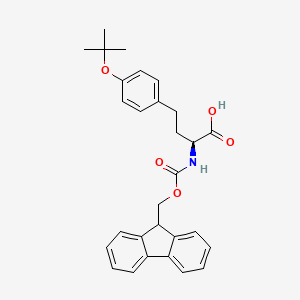
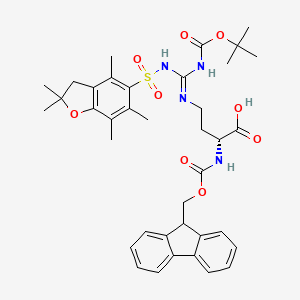
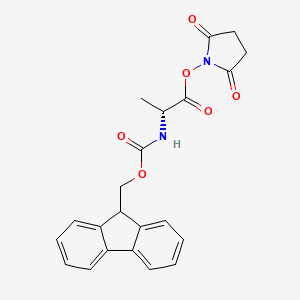
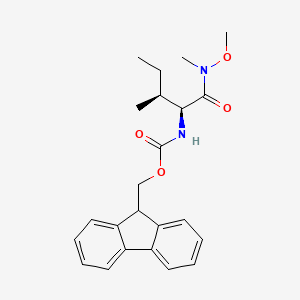

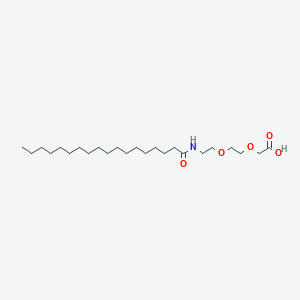

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
